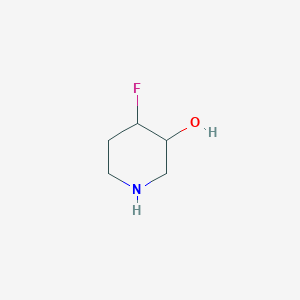

(3S,4S)-4-Fluoro-piperidin-3-ol

CAS No.:

Cat. No.: VC13527191

Molecular Formula: C5H10FNO

Molecular Weight: 119.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10FNO |

|---|---|

| Molecular Weight | 119.14 g/mol |

| IUPAC Name | 4-fluoropiperidin-3-ol |

| Standard InChI | InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2 |

| Standard InChI Key | CJAXOFJRWIZALN-UHFFFAOYSA-N |

| SMILES | C1CNCC(C1F)O |

| Canonical SMILES | C1CNCC(C1F)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3S,4S)-4-fluoropiperidin-3-ol, reflecting its six-membered piperidine ring with hydroxyl (-OH) and fluorine (-F) substituents at positions 3 and 4, respectively . Its molecular formula is C₅H₁₀FNO, with a molecular weight of 119.14 g/mol. The stereochemistry is defined by the (3S,4S) configuration, which confers distinct spatial orientation to the functional groups .

Stereochemical Considerations

The cis arrangement of the hydroxyl and fluorine groups on the piperidine ring influences both the compound’s reactivity and its interactions with biological targets. Computational studies of analogous piperidine derivatives, such as (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate, reveal that stereochemistry modulates hydrogen-bonding capacity and lipophilicity, critical factors in drug design .

Spectral and Structural Data

Synthesis and Production

Key Synthetic Routes

The synthesis of fluorinated piperidines typically involves fluorination strategies, ring-closing metathesis, or stereoselective hydroxylation. A patent (WO2017066368A1) describes a multi-step synthesis of related piperidine derivatives, including brominated intermediates and chiral resolution techniques :

-

Intermediate Formation: Bromination of isoxazolidin-3-one precursors using reagents like N-bromosuccinimide (NBS).

-

Chiral Resolution: Supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) to isolate enantiomers .

-

Functionalization: Introduction of fluorinated aryl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

For (3S,4S)-4-fluoro-piperidin-3-ol, a plausible route involves:

-

Step 1: Fluorination of a piperidin-3-ol precursor using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

-

Step 2: Stereoselective hydroxylation via Sharpless asymmetric dihydroxylation or enzymatic resolution .

Purification and Characterization

Purification often employs silica gel chromatography (e.g., 10–35% ethyl acetate in petroleum ether) . Advanced techniques like preparative LC/MS or SFC ensure high enantiomeric excess (>98% ee) . Characterization relies on LC-MS, NMR, and chiral stationary phases for stereochemical confirmation.

Physicochemical Properties

Solubility and Lipophilicity

The hydroxyl and fluorine groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and limited solubility in nonpolar solvents. Calculated logP values (using PubChem data for analogs) approximate 0.5–1.2, indicating balanced lipophilicity suitable for blood-brain barrier penetration .

Acid-Base Behavior

The piperidine nitrogen (pKa ~10.5) and hydroxyl group (pKa ~15–16) dictate pH-dependent solubility. Protonation at physiological pH enhances aqueous solubility, critical for in vivo bioavailability.

Pharmacological Applications

Role in Neurological Therapeutics

Fluorinated piperidines are privileged structures in neuropharmacology. For example, (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate serves as an intermediate in NR2B-selective NMDA receptor antagonists, which show promise in treating depression and chronic pain . The fluorine atom enhances metabolic stability and receptor affinity via electronegative effects.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent patents highlight advances in enantioselective fluorination using organocatalysts or transition-metal complexes, reducing reliance on chiral resolution .

Targeted Drug Delivery

Functionalization with biodegradable linkers (e.g., ester or carbamate groups) could enable site-specific delivery, minimizing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume